Upadacitinib is a selective and reversible inhibitor of Janus kinases (JAKs) . It is a small molecule drug that preferentially inhibits signaling via JAK1 or JAK1/3 . This selective inhibition of JAK1 makes upadacitinib a valuable tool in scientific research to understand the role of JAK1 in various inflammatory and immune-mediated diseases .
Upadacitinib is a small-molecule drug classified as a Janus kinase 1 inhibitor, primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It acts by selectively inhibiting the Janus kinase family, which plays a crucial role in the signaling pathways of various cytokines involved in inflammation. This compound has shown significant efficacy, particularly in patients who are resistant to other treatments.
Upadacitinib is derived from a class of compounds known as pyrrolidine derivatives. It was developed by AbbVie and received approval from the U.S. Food and Drug Administration in 2019 for the treatment of moderate to severe rheumatoid arthritis. Its classification as a Janus kinase inhibitor places it among other similar therapeutic agents aimed at modulating immune responses.
The synthesis of upadacitinib involves several key steps, typically outlined in a six-stage process. A notable method utilizes an enantioselective synthesis approach that enhances the yield and purity of the final product.
The synthesis of upadacitinib involves several key chemical reactions:
Upadacitinib operates by selectively inhibiting Janus kinase 1, which is involved in the signaling pathways of several pro-inflammatory cytokines. By blocking this pathway, upadacitinib effectively reduces inflammation and modulates immune responses.
Upadacitinib exhibits several notable physical and chemical properties:
Upadacitinib has been primarily applied in clinical settings for treating autoimmune diseases such as:
In addition to these applications, ongoing research continues to explore its potential use in other inflammatory conditions, highlighting its versatility as a therapeutic agent.
Upadacitinib disrupts cytokine signaling by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. Cytokines (e.g., IL-6, IFN-γ, IL-12, IL-23) bind to cell surface receptors, triggering JAK enzyme transphosphorylation. This activates STAT proteins, which dimerize, translocate to the nucleus, and drive pro-inflammatory gene transcription. Upadacitinib competitively inhibits ATP binding to the JAK catalytic site, preventing STAT phosphorylation and nuclear translocation [1] [7]. This blockade is clinically significant in rheumatoid arthritis (RA), where IL-6 and IFN-γ overexpression sustains joint inflammation, and in atopic dermatitis (AD), where IL-4/IL-13 signaling mediates epidermal barrier dysfunction [1] [4].
Upadacitinib’s JAK1 selectivity arises from unique interactions with the kinase domain’s hinge region and glycine loop. Molecular modeling reveals:
Table 1: Structural Determinants of Upadacitinib Selectivity
JAK Isoform | Key Binding Residues | Hydrogen Bonds | IC₅₀ (nM) |
---|---|---|---|
JAK1 | Glu883, Glu957, Leu959 | 3 | 43 |
JAK2 | Glu930, Leu932 | 2 | 120 |
JAK3 | Glu903, Leu905 | 2 | 2,300 |
TYK2 | Val981 | 1 | 4,700 |
Kinase profiling confirms upadacitinib’s preferential JAK1 inhibition:
Table 2: Functional Consequences of JAK Isoform Inhibition
Cytokine/Pathway | JAK Pairs | Upadacitinib IC₅₀ | Physiological Impact |
---|---|---|---|
IL-6 (STAT3) | JAK1/JAK2 or TYK2 | 110 nM | Reduces acute-phase inflammation |
IFN-γ (STAT1) | JAK1/JAK2 | 130 nM | Suppresses macrophage activation |
IL-4/IL-13 (STAT6) | JAK1/JAK3 or TYK2 | 150 nM | Attenuates Th2 response in AD |
EPO (STAT5) | JAK2/JAK2 | 1,100 nM | Minimal reticulocyte depletion |
Upadacitinib’s JAK1 blockade normalizes dysregulated signaling cascades in autoimmune diseases:
Unlike allosteric modulators (e.g., some kinase inhibitors), upadacitinib acts as a competitive ATP antagonist at the catalytic site:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: